N-cyclopropyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Description
“N-cyclopropyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide” is a chemical compound with the molecular formula C18H19FN4O3S. It has an average mass of 338.374 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound can be done using various spectroscopic techniques. For instance, mass spectra can provide valuable information about the molecular structure .Scientific Research Applications
Synthesis Methods and Mechanisms
The synthesis of heterocyclic compounds derived from similar structures involves complex reactions that lead to the creation of compounds with potential biological activities. For example, one study outlines the novel synthesis of polyfunctionally substituted heterocyclic compounds, utilizing a key precursor for regioselective attack and/or cyclization on various chemical reagents. This process yields diverse products with significant in vitro antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).
Antitumor and Anticancer Applications
Compounds synthesized from related structures have been evaluated for their antitumor activities. The synthetic pathways often lead to heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, many of which exhibit high inhibitory effects when screened for their antiproliferative activity in vitro. These synthesized products play a valuable role in further biological investigations, particularly in cancer research, due to their diverse reactive sites and high inhibitory effects on cancer cell proliferation (Shams et al., 2010).
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-12-3-1-11(2-4-12)9-20-17(26)10-27-18-22-14(8-16(25)23-18)7-15(24)21-13-5-6-13/h1-4,8,13H,5-7,9-10H2,(H,20,26)(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZFSTBZDRWBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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